2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride
Description
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride is an acetamide derivative featuring a methylamino group (-NHCH₃) at the second carbon of the acetamide backbone and a 4-methylphenyl (p-tolyl) group as the N-substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The compound is cataloged as a research chemical, with commercial availability noted in specialized catalogs (e.g., CymitQuimica, Ref: 10-F642474) .
Properties
IUPAC Name |
2-(methylamino)-N-(4-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-3-5-9(6-4-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSZMVVRIHNMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-methylacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Organic Synthesis
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules in medicinal chemistry and materials science .
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may influence serotonin levels, indicating potential use in treating depression.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells, possibly through antioxidant mechanisms or by enhancing neurotrophic factors.
- Antimicrobial Activity : Some investigations have reported antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further studies are required to confirm these effects.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in increased serotonin levels, which correlated with reduced depressive-like behaviors. This suggests its potential as a therapeutic agent for mood disorders.
Case Study 2: Neuroprotection
In vitro experiments revealed that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its capacity to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its role in producing specialty chemicals further highlights its industrial significance .
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Substituted 2-Arylacetamides
- N-(2-Chlorophenyl)-2-(methylamino)acetamide hydrochloride (): Structure: Substitutes 4-methylphenyl with 2-chlorophenyl. Applications: Used in pharmacological studies, though specific data is unavailable .
- N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride (): Structure: Features an ethynyl group at the phenyl meta-position. Molecular weight: 224.69 g/mol .
- N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride (): Structure: Incorporates a piperidinyl group and a benzyl-substituted 4-methylphenyl.
Pharmacologically Active Acetamides
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
Key Research Findings
- Structural Flexibility : The planar amide group in 2-arylacetamides enables hydrogen bonding, influencing crystal packing and ligand-receptor interactions (e.g., ) .
- Pharmacological Potential: Substitutions on the phenyl ring (e.g., ethynyl, chloro) modulate bioactivity. For example, 2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide () is studied in enzyme inhibition contexts .
- Agricultural Relevance : Chloro-substituted acetamides () highlight the role of halogenation in pesticidal activity .
Biological Activity
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride, also known by its CAS number 64642-17-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of N-arylacetamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range significantly, suggesting a promising potential for antimicrobial applications .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds with similar functional groups have demonstrated the ability to inhibit the growth of various cancer cell lines. Research indicates that modifications in the phenyl ring can enhance the anticancer activity of such compounds.
Neuropharmacological Effects
There is emerging evidence that compounds within this chemical class may also influence neurological pathways. For example, studies involving similar methylamino derivatives have shown effects on neurotransmitter systems, which could imply potential uses in treating neurological disorders .
Target Enzymes and Pathways
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammation and pain pathways. For instance, some related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly influence both antimicrobial and anticancer activities. For example, electron-donating groups tend to enhance activity against certain bacterial strains .
Absorption and Distribution
The pharmacokinetic profile of this compound suggests moderate solubility characteristics that may influence its absorption and distribution in biological systems. Compounds with similar structures typically exhibit favorable absorption rates when administered orally or intravenously.
Metabolism and Excretion
Metabolic pathways for this compound are expected to involve phase I and phase II reactions, leading to the formation of various metabolites. The excretion route primarily involves renal clearance, which is common for small organic molecules with polar functional groups.
Table 1: Comparative Biological Activities of Related Compounds
Notable Research Studies
- Antimicrobial Activity Study : A study examining various N-arylacetamides found that modifications at the para position significantly increased antibacterial potency against E. coli and Bacillus species .
- Anticancer Activity Assessment : Research indicated that certain derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuropharmacological Investigation : A study exploring the effects of methylamino derivatives on neurotransmitter release showed promising results in modulating serotonin levels, suggesting potential applications in mood disorders.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference Example |
|---|---|---|
| X-ray Crystallography | R-factor ≤ 0.05, θ range 3–30° | R = 0.037 for 2-(4-chlorophenyl)acetamide |
| -NMR (400 MHz, DMSO-d6) | δ 2.8–3.1 (N–CH3), δ 7.2–7.4 (aryl H) | δ 2.95 (s, 3H) in N-ethylpiperidine analogs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
